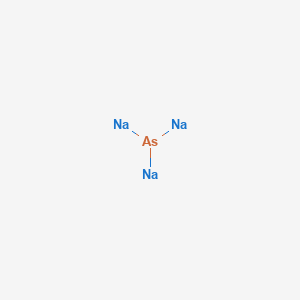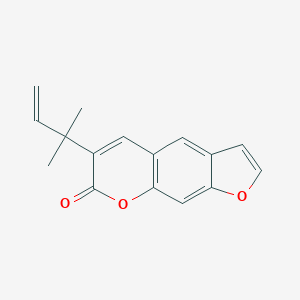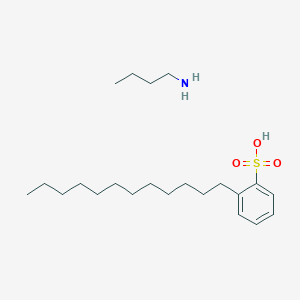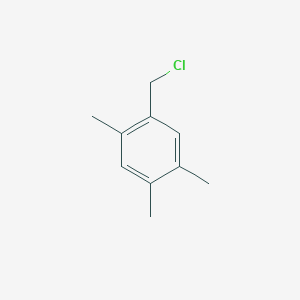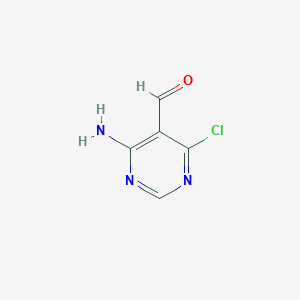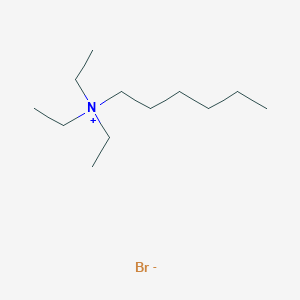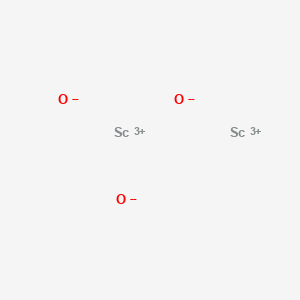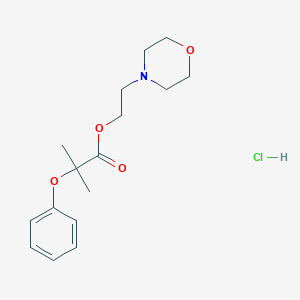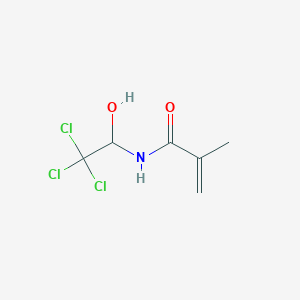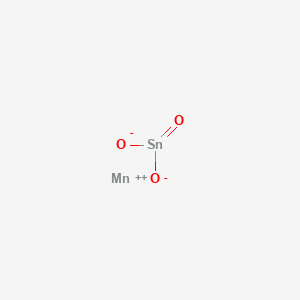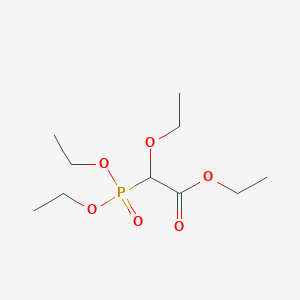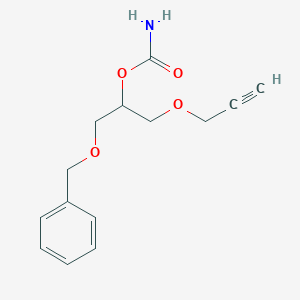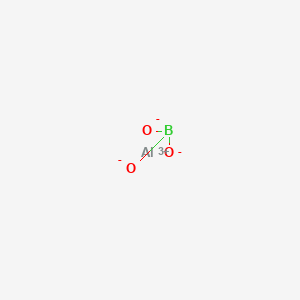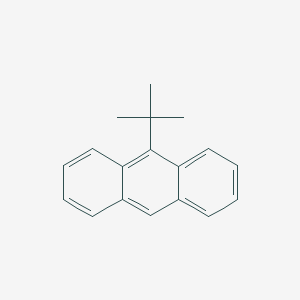
9-t-Butylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-t-Butylanthracene is a polycyclic aromatic hydrocarbon that has been extensively studied for its unique properties and potential applications in various fields. It is a derivative of anthracene, which is a widely used organic compound in the chemical industry. The t-butyl group on the 9th position of the anthracene molecule makes it more stable and resistant to oxidation, which makes it an ideal candidate for various applications.
Mécanisme D'action
The mechanism of action of 9-t-Butylanthracene in organic electronics and photovoltaics is based on its unique electronic properties, which make it an ideal candidate for charge transport and energy conversion. The t-butyl group on the 9th position of the anthracene molecule increases its stability and reduces its reactivity, which makes it more suitable for use in electronic devices.
Effets Biochimiques Et Physiologiques
9-t-Butylanthracene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-t-Butylanthracene in lab experiments include its high purity, stability, and resistance to oxidation. These properties make it an ideal candidate for various applications in organic electronics and photovoltaics. The limitations of using 9-t-Butylanthracene include its high cost and limited availability, which may restrict its use in large-scale applications.
Orientations Futures
There are several future directions for the study and application of 9-t-Butylanthracene, including:
1. Development of new synthetic methods for the production of 9-t-Butylanthracene with higher yields and lower costs.
2. Investigation of the biochemical and physiological effects of 9-t-Butylanthracene to determine its potential therapeutic applications.
3. Optimization of the electronic properties of 9-t-Butylanthracene for use in organic electronics and photovoltaics.
4. Development of new applications for 9-t-Butylanthracene in other fields, such as catalysis and materials science.
5. Investigation of the environmental impact of 9-t-Butylanthracene and its derivatives to ensure their safe use and disposal.
Conclusion:
9-t-Butylanthracene is a unique and versatile compound that has potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. Its unique electronic properties, stability, and resistance to oxidation make it an ideal candidate for various applications. Further research is needed to fully understand its potential applications and limitations, as well as its impact on the environment and human health.
Méthodes De Synthèse
The synthesis of 9-t-Butylanthracene can be achieved through several methods, including the Friedel-Crafts alkylation of anthracene with t-butyl chloride, the Suzuki coupling reaction of 9-bromoanthracene with t-butylboronic acid, and the Sonogashira coupling reaction of 9-iodoanthracene with t-butylacetylene. These methods have been optimized to produce high yields of 9-t-Butylanthracene with excellent purity.
Applications De Recherche Scientifique
9-t-Butylanthracene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been used as a building block for the synthesis of various organic semiconductors, including polymer-based materials, small molecules, and dendrimers. These materials have been used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Propriétés
Numéro CAS |
13719-97-6 |
|---|---|
Nom du produit |
9-t-Butylanthracene |
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
9-tert-butylanthracene |
InChI |
InChI=1S/C18H18/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
Clé InChI |
GWJJSVKKSBCHJD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
SMILES canonique |
CC(C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Autres numéros CAS |
13719-97-6 |
Synonymes |
9-T-BUTYLANTHRACENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




